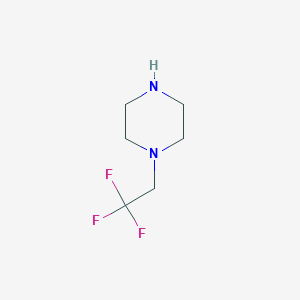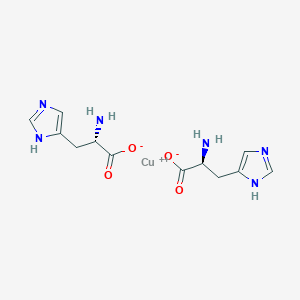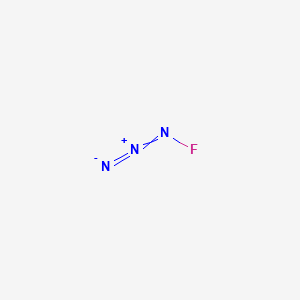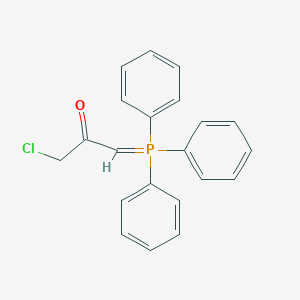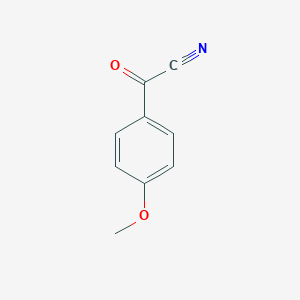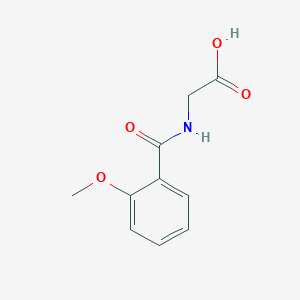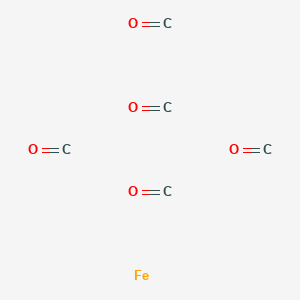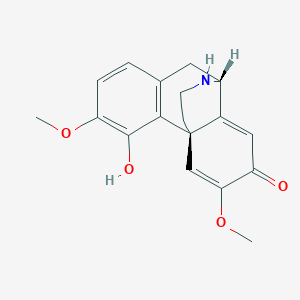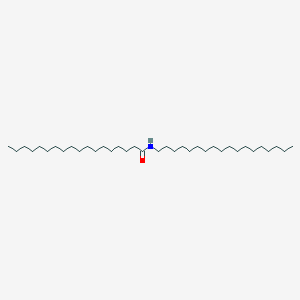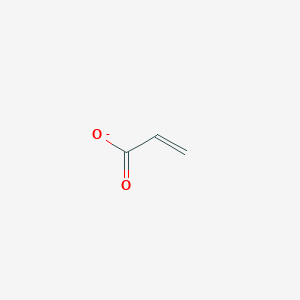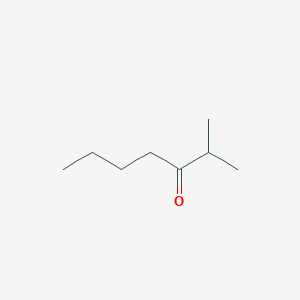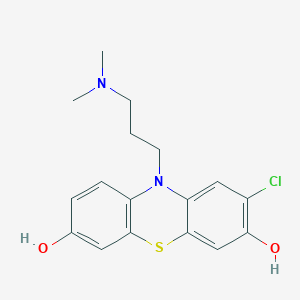
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position, hydroxyl groups at the 3 and 7 positions, and a dimethylaminopropyl group at the 10-position. Phenothiazine derivatives have been known for their applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .
准备方法
The synthesis of phenothiazine derivatives typically involves the modification of the phenothiazine core structure. One common synthetic route for phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves the chlorination of phenothiazine followed by hydroxylation and subsequent alkylation with a dimethylaminopropyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
科学研究应用
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its antipsychotic, antiemetic, and anticancer activities.
作用机制
The mechanism of action of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets and pathways. It primarily acts by blocking dopamine receptors in the brain, which helps in managing psychotic symptoms. Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell proliferation, making it effective against cancer cells . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- can be compared with other phenothiazine derivatives such as chlorpromazine, prochlorperazine, and perphenazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their pharmacological profiles . For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties, commonly used in the treatment of schizophrenia and nausea.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of severe nausea and vomiting.
Perphenazine: Used as an antipsychotic agent with a higher potency compared to chlorpromazine. The uniqueness of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
14339-66-3 |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC 名称 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
InChI 键 |
BECGZYKNPMWKFC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC(=C(C=C31)Cl)O |
规范 SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


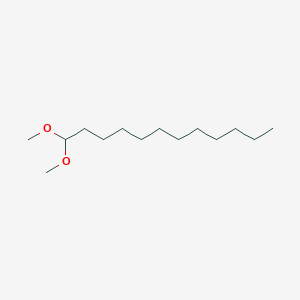
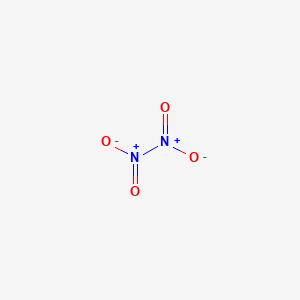
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
